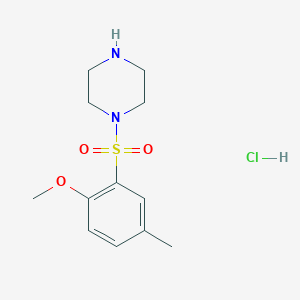

1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxy-5-methyl-benzolsulfonyl)-piperazin-hydrochlorid ist eine chemische Verbindung, die zur Klasse der Sulfonylpiperazine gehört. Diese Verbindung ist durch das Vorhandensein einer Methoxygruppe und einer Methylgruppe gekennzeichnet, die an eine Benzolsulfonylgruppe gebunden sind, die wiederum an einen Piperazinring gebunden ist. Die Hydrochloridsalzform erhöht ihre Wasserlöslichkeit, wodurch sie für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie geeignet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2-Methoxy-5-methyl-benzolsulfonyl)-piperazin-hydrochlorid beinhaltet typischerweise die Reaktion von 2-Methoxy-5-methylbenzolsulfonylchlorid mit Piperazin in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei einer kontrollierten Temperatur durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Die resultierende Verbindung wird dann durch Behandlung mit Salzsäure in ihr Hydrochloridsalz umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Endprodukt wird durch Umkristallisation oder chromatographische Verfahren gereinigt, um die gewünschte Qualität zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2-Methoxy-5-methyl-benzolsulfonyl)-piperazin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Methoxy- und Methylgruppen am Benzolring können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere am Piperazinring.

Hydrolyse: Die Sulfonylgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nitrierungsmittel (z. B. Salpetersäure) werden üblicherweise verwendet.

Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid werden eingesetzt.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid sind typisch.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen halogenierte oder nitrierte Derivate der ursprünglichen Verbindung.

Oxidation und Reduktion: Produkte umfassen oxidierte oder reduzierte Formen des Piperazinrings.

Hydrolyse: Produkte umfassen die entsprechenden Sulfonsäuren und Piperazinderivate.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-5-methyl-benzolsulfonyl)-piperazin-hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird im Studium der Enzyminhibition und Rezeptorbindungstests eingesetzt.

Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Entwicklung neuer Medikamente.

Industrie: Wird in der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Methoxy-5-methyl-benzolsulfonyl)-piperazin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Sulfonylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden, was zur Inhibition oder Modulation ihrer Aktivität führt. Der Piperazinring kann mit Rezeptorstellen interagieren und Signaltransduktionswege beeinflussen.

Wirkmechanismus

The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with receptors in the body, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Methoxy-5-methylbenzolsulfonylchlorid

- 2-Methoxybenzolsulfonylchlorid

- Benzolsulfonylchlorid

Einzigartigkeit

1-(2-Methoxy-5-methyl-benzolsulfonyl)-piperazin-hydrochlorid ist durch das Vorhandensein sowohl der Methoxy- als auch der Methylgruppe an der Benzolsulfonyleinheit einzigartig, was seine Reaktivität und Bindungseigenschaften beeinflussen kann. Darüber hinaus bietet der Piperazinring ein vielseitiges Gerüst für die weitere Funktionalisierung, was ihn zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industrieanwendungen macht.

Eigenschaften

Molekularformel |

C12H19ClN2O3S |

|---|---|

Molekulargewicht |

306.81 g/mol |

IUPAC-Name |

1-(2-methoxy-5-methylphenyl)sulfonylpiperazine;hydrochloride |

InChI |

InChI=1S/C12H18N2O3S.ClH/c1-10-3-4-11(17-2)12(9-10)18(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |

InChI-Schlüssel |

GYUGXVLUDPOPBO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCNCC2.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)

![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)

![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)

![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)

![8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772981.png)

![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)

![5-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B11772992.png)